

An In-depth Technical Guide to 2,6-Dibromo-3,5-dimethylpyridine

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Compound of Interest

Compound Name: 2,6-Dibromo-3,5-dimethylpyridine

Cat. No.: B170518

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 117846-58-9

This technical guide provides a comprehensive overview of **2,6-Dibromo-3,5-dimethylpyridine**, a halogenated pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide also draws upon information from closely related pyridine compounds to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Quantitative data for **2,6-Dibromo-3,5-dimethylpyridine** is sparse in publicly accessible databases. The following table summarizes the available information for the target compound and its close isomer, 3,5-Dibromo-2,6-dimethylpyridine, for comparative purposes. Researchers should experimentally determine the properties of **2,6-Dibromo-3,5-dimethylpyridine** for any practical applications.

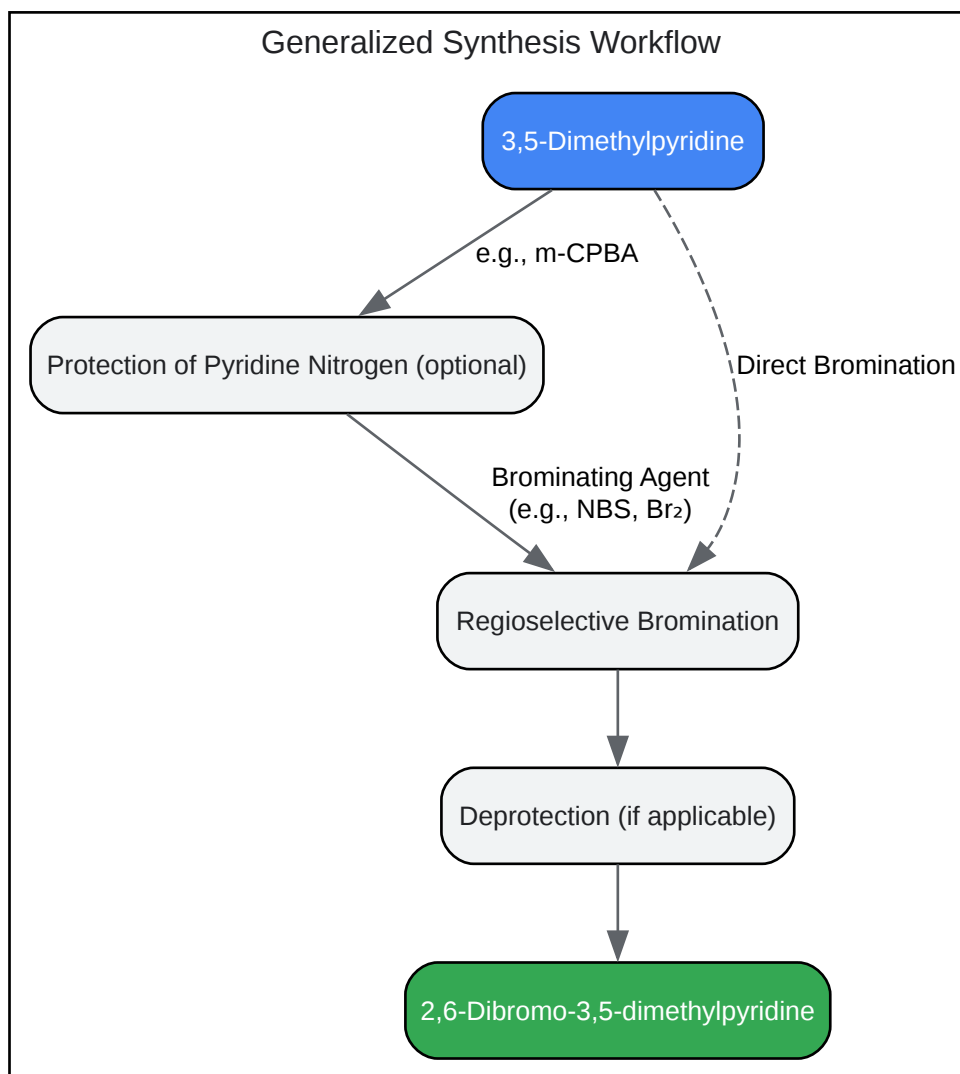
Property	2,6-Dibromo-3,5-dimethylpyridine	3,5-Dibromo-2,6-dimethylpyridine (Isomer)
CAS Number	117846-58-9	3430-34-0[1]
Molecular Formula	C ₇ H ₇ Br ₂ N[2][3]	C ₇ H ₇ Br ₂ N[1]
Molecular Weight	264.95 g/mol [1]	264.95 g/mol [1]
Appearance	Data not available	Pale yellow crystalline solid[1]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available
Purity	Data not available	≥ 96% (GC)[1]

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **2,6-Dibromo-3,5-dimethylpyridine** is not readily available in the surveyed literature. However, the general synthetic approach involves the regioselective bromination of a 3,5-dimethylpyridine precursor. [4] The synthesis requires careful control of reaction conditions, including temperature, the choice of brominating agent, and reaction time to achieve the desired dibromination pattern and high purity.[4]

A plausible synthetic pathway can be conceptualized as a multi-step process, likely starting from 3,5-dimethylpyridine. A generalized workflow is depicted below.



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A generalized synthetic workflow for **2,6-Dibromo-3,5-dimethylpyridine**.

Reactivity

The chemical reactivity of **2,6-Dibromo-3,5-dimethylpyridine** is primarily dictated by the two bromine atoms on the pyridine ring, which are excellent leaving groups.^[4] This makes the compound a versatile substrate for various cross-coupling and substitution reactions, allowing for the construction of more complex molecular architectures.^[4] The bromine atoms at the 2

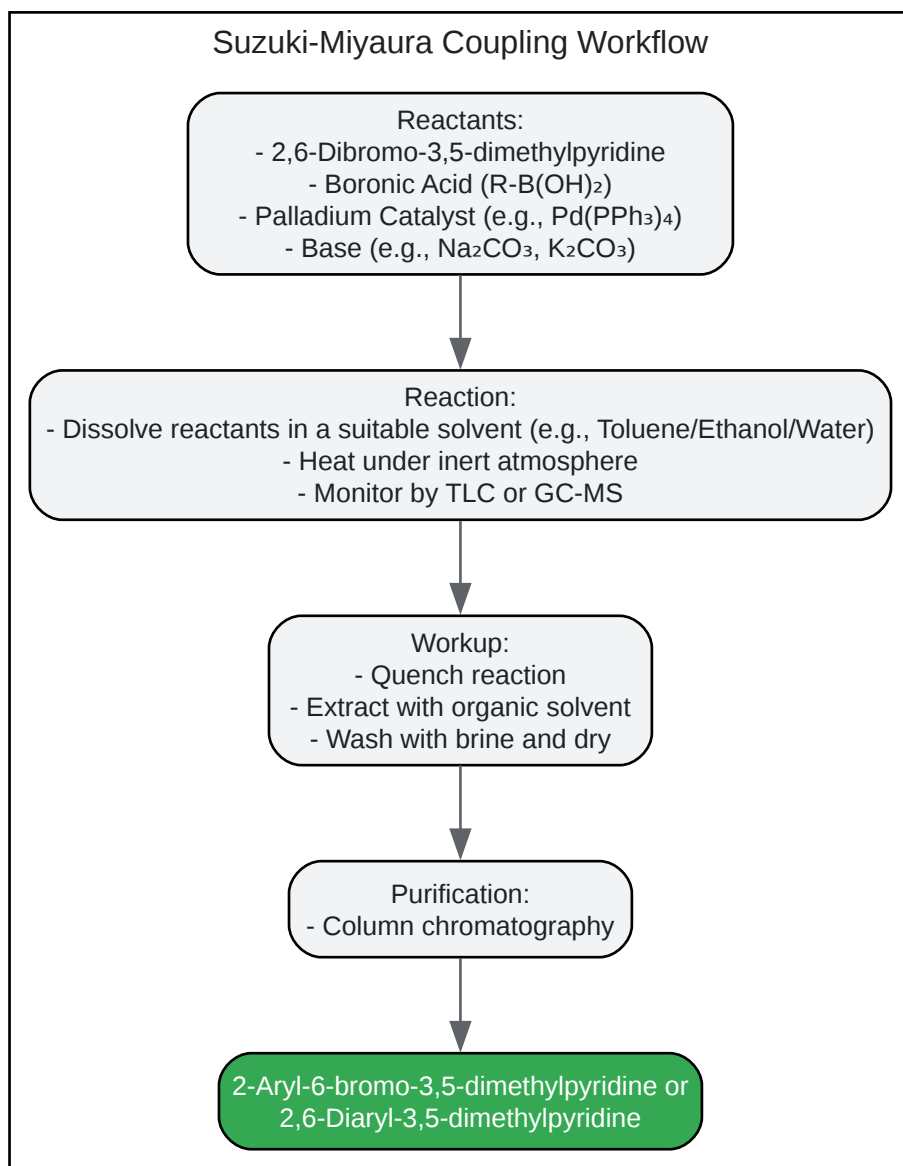
and 6 positions are particularly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.^[4] These reactions are fundamental in the synthesis of many pharmaceutical compounds and advanced materials.^[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2,6-Dibromo-3,5-dimethylpyridine** are not available in the public domain. However, based on the known reactivity of similar dibromopyridine derivatives, the following generalized protocols for common cross-coupling reactions can be adapted. Note: These are illustrative protocols and would require optimization for this specific substrate.

General Protocol for Suzuki-Miyaura Coupling

This reaction is used to form a new carbon-carbon bond by coupling the dibromopyridine with a boronic acid.

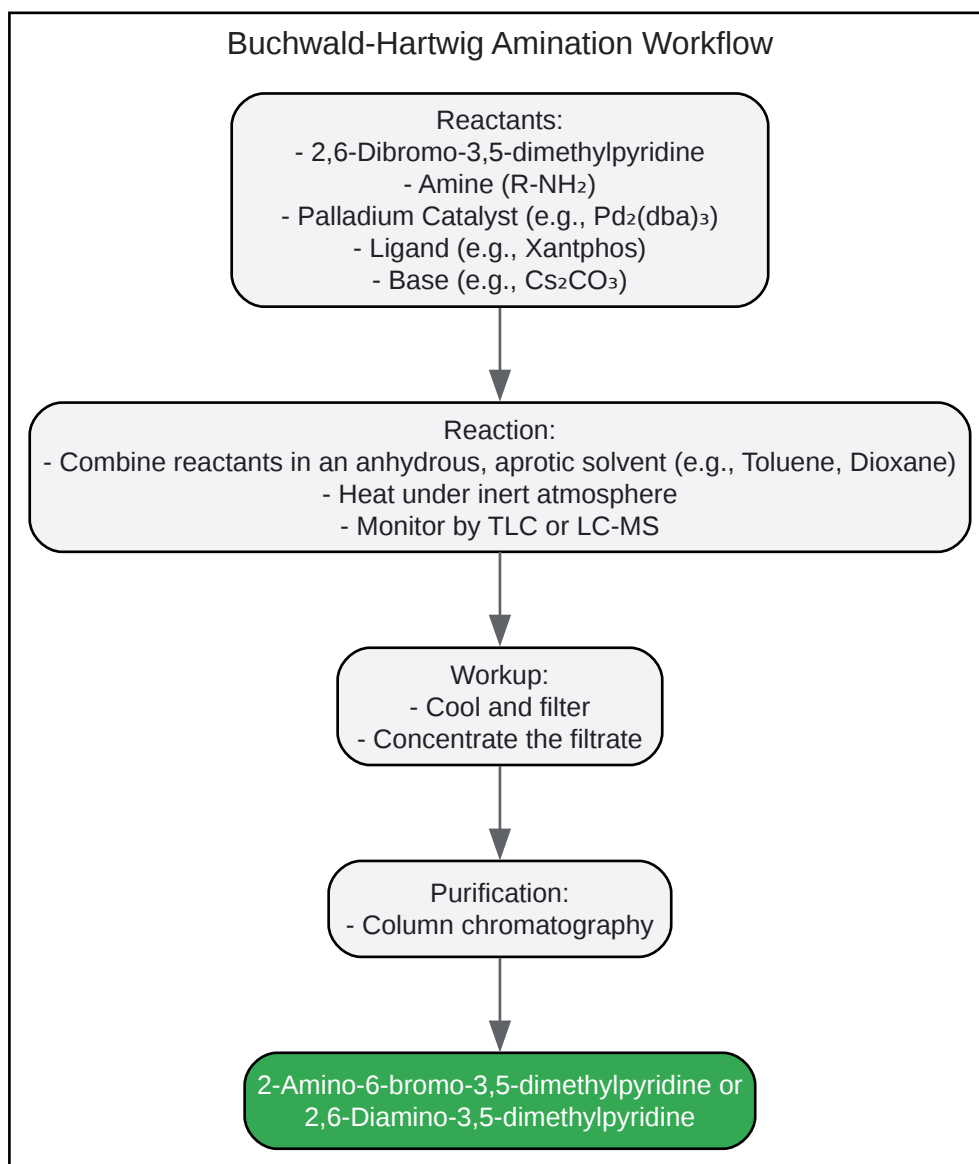


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A generalized workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

This reaction is employed to form a carbon-nitrogen bond, which is a common linkage in many biologically active molecules.



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A generalized workflow for a Buchwald-Hartwig amination reaction.

Applications in Drug Development

While specific examples of drugs developed using **2,6-Dibromo-3,5-dimethylpyridine** are not documented in the available literature, its structural motif is of significant interest in medicinal

chemistry. The pyridine ring is a common scaffold in a vast number of pharmaceuticals. The presence of two reactive bromine atoms allows for the facile introduction of various substituents, enabling the exploration of a wide chemical space to optimize biological activity.

The general class of dibromopyridines serves as key intermediates in the synthesis of a range of biologically active molecules. For instance, they are used in the development of compounds targeting various conditions, including inflammatory disorders and infectious diseases.[5] The strategic placement of the methyl groups in **2,6-Dibromo-3,5-dimethylpyridine** can influence the compound's steric and electronic properties, which can be fine-tuned to achieve desired interactions with biological targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2,6-Dibromo-3,5-dimethylpyridine** (CAS 117846-58-9) is not readily available. Therefore, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. The safety information for the related compound, 2,6-Dibromopyridine, indicates that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

General Handling Precautions:

- Use in a well-ventilated area, preferably in a chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
- Wash hands thoroughly after handling.[6]
- Store in a tightly closed container in a dry and cool place.[6]

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2,6-Dibromo-3,5-dimethylpyridine** has been identified in the public domain. Researchers working with this compound will need to perform their own analytical characterization.

Structural Information

The crystal structure of **2,6-Dibromo-3,5-dimethylpyridine** has been reported.[2][3] The compound crystallizes as a racemic twin with two symmetry-independent molecules in the asymmetric unit.[2][3] The pyridine ring is planar, and there are no significant steric interactions between the bromine atoms and the methyl groups. The molecules exhibit aromatic face-to-face π -stacking in the solid state.[2][3]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data, which for this specific compound is limited. It is not a substitute for a comprehensive safety data sheet or experimentally determined data. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

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